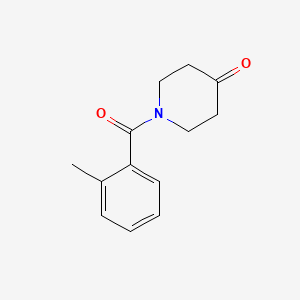

1-(2-Methylbenzoyl)piperidin-4-one

Description

Significance of Piperidine (B6355638) Ring Systems in Synthetic Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules. wisdomlib.orgnih.govacs.org Its prevalence stems from its unique conformational properties and its ability to engage in a variety of chemical transformations. researchgate.net In the realm of medicinal chemistry, piperidine derivatives are integral components of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities. wisdomlib.orgnih.govijnrd.org The development of efficient and versatile methods for the synthesis and functionalization of piperidine-containing compounds remains an active and important area of research in modern organic chemistry. nih.gov

Overview of the Piperidin-4-one Scaffold in Chemical Research

The piperidin-4-one scaffold, also known as a 4-piperidone (B1582916), serves as a highly versatile building block in organic synthesis. acs.orgnih.gov The presence of a ketone functional group within the piperidine ring allows for a diverse range of chemical manipulations. These include nucleophilic additions to the carbonyl group, as well as reactions at the α-positions. researchgate.net The strategic placement of the carbonyl group at the 4-position provides a convenient handle for the introduction of various substituents and the construction of more complex molecular architectures, including spirocyclic systems. The reactivity of the piperidin-4-one scaffold has been harnessed in the synthesis of a multitude of biologically active compounds. nih.gov

Contextualization of N-Acyl Piperidin-4-ones in Organic Synthesis

N-acyl piperidin-4-ones represent a significant subclass of piperidone derivatives where the nitrogen atom is functionalized with an acyl group. guidechem.com This acylation serves several purposes. It can act as a protecting group for the nitrogen, modulating its reactivity, and can also influence the conformational preferences of the piperidine ring. The nature of the acyl group can be varied to fine-tune the electronic and steric properties of the molecule, thereby influencing its subsequent chemical transformations. N-acyl-4-piperidones are key intermediates in the synthesis of a wide array of compounds, including potent analgesics. chemicalbook.com The reduction of N-acyl-2,3-dihydro-4-pyridones is a common strategy for accessing these valuable synthetic intermediates. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylbenzoyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-4-2-3-5-12(10)13(16)14-8-6-11(15)7-9-14/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHVRXMYJFCTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 1 2 Methylbenzoyl Piperidin 4 One

The compound 1-(2-Methylbenzoyl)piperidin-4-one is a specific N-acyl piperidin-4-one derivative. Its chemical identity is defined by the following properties:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 217.26 g/mol |

| Canonical SMILES | CC1=CC=CC=C1C(=O)N2CCC(=O)CC2 |

| InChI Key | OXHVRXMYJFCTGL-UHFFFAOYSA-N |

Data sourced from PubChem CID 17896361 uni.lu

Synthesis and Characterization

The synthesis of 1-(2-Methylbenzoyl)piperidin-4-one typically involves the acylation of piperidin-4-one. A common synthetic route is the reaction of piperidin-4-one with 2-methylbenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

A general procedure for the synthesis of N-acyl piperidones involves the reaction of the corresponding piperidone with an acylating agent. For instance, N-acetyl-4-piperidone can be synthesized by reacting 4-piperidone (B1582916) with ketene (B1206846) in the presence of an acid catalyst. Another approach involves the Dieckmann condensation of an appropriate amino-diester, followed by hydrolysis and decarboxylation. researchgate.net The synthesis of various substituted piperidin-4-ones has been achieved through multicomponent reactions, such as the Petrenko-Kritschenko reaction. googleapis.com

The characterization of this compound relies on standard spectroscopic techniques:

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 2-methylbenzoyl group, the methyl protons, and the protons of the piperidine (B6355638) ring. The chemical shifts and coupling patterns of the piperidine ring protons would provide information about its conformation.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons (both the amide and ketone), the aromatic carbons, the methyl carbon, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the amide functional groups.

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural elucidation.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

A search of the scientific literature did not yield any published ¹H NMR spectra or corresponding chemical shift data for 1-(2-Methylbenzoyl)piperidin-4-one.

There is no published ¹³C NMR spectral data for this compound available in the public domain.

X-ray Crystallography for Absolute Structure and Conformation

X-ray crystallography offers an unparalleled, direct view into the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles.

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

The expected results from a single crystal X-ray diffraction analysis would confirm the molecular connectivity. Crucially, it would reveal the conformation of the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.net The analysis would also define the relative orientation of the 2-methylbenzoyl group with respect to the piperidine ring. The planarity of the benzoyl group and the puckering parameters of the piperidinone ring would be accurately quantified. nih.gov For similar piperidine derivatives, crystal structures are often reported in monoclinic or triclinic space groups. nih.govnih.govmdpi.com

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. For this compound, which has hydrogen bond acceptors (the amide and ketone carbonyl oxygens) but no classic hydrogen bond donors, intermolecular interactions would likely be dominated by weaker C-H···O hydrogen bonds and van der Waals forces. nih.gov

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within the crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov The surface can also be decomposed into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this, the fingerprint plot would be expected to show significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, which are characteristic of van der Waals interactions and weak hydrogen bonds that stabilize the crystal packing. mdpi.comnih.govresearchgate.net The presence of π-π stacking interactions between the aromatic rings of adjacent molecules might also be identified by characteristic features on the shape-index map of the Hirshfeld surface. mdpi.com

Interactive Table: Crystallographic and Interaction Data for Piperidine Derivatives

This table presents typical data obtained from X-ray crystallography and Hirshfeld surface analysis for compounds containing piperidine or benzamide (B126) moieties, illustrating the expected findings for this compound.

| Parameter | Typical Value/Observation | Significance |

| Crystal System | Monoclinic, Triclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/n, C2/c, P-1 | Defines the specific symmetry elements within the crystal. nih.govnih.govmdpi.com |

| Piperidine Conformation | Chair | The lowest energy conformation for the piperidine ring. nih.govresearchgate.net |

| Dominant Interactions | C-H···O Hydrogen Bonds | Key interactions governing the crystal packing. nih.gov |

| Hirshfeld H···H Contacts | ~30-60% | Represents the percentage of the Hirshfeld surface involved in H···H contacts. nih.govresearchgate.net |

| Hirshfeld C···H Contacts | ~20-30% | Percentage of the surface involved in C···H/H···C contacts. nih.govresearchgate.net |

| Hirshfeld O···H Contacts | ~5-10% | Percentage of the surface involved in O···H/H···O contacts, indicating hydrogen bonding. nih.govresearchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk For this compound (C₁₃H₁₅NO₂), the exact molecular weight is 217.11 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), which would be observed at an m/z of 217. uni.lu Due to the presence of a single nitrogen atom, this molecular ion peak adheres to the nitrogen rule (an odd molecular weight for a compound with an odd number of nitrogen atoms). libretexts.org

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The resulting fragmentation pattern serves as a fingerprint for the molecule. Key expected fragmentation pathways for this compound include:

Alpha-cleavage adjacent to the carbonyl groups and the nitrogen atom.

Cleavage of the amide bond , which is a common fragmentation route for N-acyl compounds.

This would lead to the formation of several key fragment ions:

A prominent peak at m/z 119 , corresponding to the [CH₃C₆H₄CO]⁺ ion (the 2-methylbenzoyl or "toluoyl" cation). This is a very stable acylium ion and is often a base peak in such structures.

A fragment at m/z 98 , corresponding to the [C₅H₈NO]⁺ ion, resulting from the cleavage of the bond between the benzoyl carbonyl and the piperidine nitrogen.

Loss of carbon monoxide (CO, 28 Da) from the piperidinone ring.

Further fragmentation of the piperidine ring itself.

Interactive Table: Predicted Mass Spectrometry Data for this compound

This table, based on fragmentation principles and predicted data, shows the expected prominent ions in the mass spectrum of the title compound. chemguide.co.ukuni.lulibretexts.org

| Adduct / Fragment | Predicted m/z | Formula | Identification |

| [M+H]⁺ | 218.11756 | [C₁₃H₁₆NO₂]⁺ | Protonated Molecular Ion |

| [M]⁺ | 217.10973 | [C₁₃H₁₅NO₂]⁺ | Molecular Ion |

| [M+Na]⁺ | 240.09950 | [C₁₃H₁₅NNaO₂]⁺ | Sodium Adduct |

| Fragment | 119 | [C₈H₇O]⁺ | 2-Methylbenzoyl (Toluoyl) Cation |

| Fragment | 98 | [C₅H₈NO]⁺ | Piperidin-4-one radical cation after N-dealkylation |

| Fragment | 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of toluoyl fragment) |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy is used to identify the presence of chromophores—parts of a molecule that absorb light. In this compound, the primary chromophore is the 2-methylbenzoyl group. The benzene (B151609) ring and the carbonyl group attached to it form a conjugated system.

The expected UV-Vis spectrum would show absorption bands characteristic of this system. Typically, aromatic systems exhibit two main bands:

An intense band at shorter wavelengths (around 200-220 nm) corresponding to a π → π* transition of the aromatic ring.

A less intense band at longer wavelengths (around 240-280 nm) also from a π → π* transition, but one that is symmetry-forbidden and known as the "benzenoid" band. The substitution on the ring affects its exact position and intensity.

Additionally, the carbonyl groups (both the ketone and the amide) possess non-bonding electrons (n electrons) and can undergo n → π* transitions. These are typically weak and appear at longer wavelengths, sometimes overlapping with the benzenoid band. The spectrum of this compound would thus be a composite of these electronic transitions, providing confirmation of the conjugated aromatic ketone system. researchgate.net

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a valuable technique for investigating the electronic structure and excited-state properties of molecules. It involves the absorption of photons (photo-excitation) and the subsequent emission of photons (luminescence). While a comprehensive body of research exists for various substituted piperidin-4-one derivatives, specific experimental data on the photoluminescence of this compound is not extensively reported in the currently available scientific literature.

However, the study of related N-aroyl piperidones provides valuable insights into the potential luminescent characteristics of this class of compounds. Research on various N-aroyl-3,5-bis(arylidene)-4-piperidone derivatives has demonstrated that these molecules can exhibit fluorescent properties. tandfonline.com The fluorescence of these compounds is often influenced by the nature of the substituents on the aromatic rings and the extent of conjugation within the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy of the electronic transitions and, consequently, the emission wavelengths. tandfonline.com

In one study, a series of N-aroyl-3,5-bis(arylidene)-4-piperidones were synthesized and their fluorescent properties were explored. tandfonline.com The compounds were excited at specific wavelengths to obtain their fluorescence spectra, indicating that the N-aroyl piperidone scaffold can serve as a fluorophore. tandfonline.com The noteworthy fluorescent properties of these molecules suggest their potential for applications such as visualization in biological systems. tandfonline.com

Furthermore, studies on other piperidine-substituted systems, such as those incorporating a benzothiazole (B30560) moiety, have also reported photoluminescence. researchgate.net The crystalline nature and the specific electronic structure of these compounds contribute to their optical properties. researchgate.net Similarly, piperidine-substituted naphthalimide derivatives have been shown to be fluorescent, with their emission characteristics being sensitive to the solvent environment. mdpi.comresearchgate.net

While these examples from related compound classes are informative, it is crucial to emphasize that the photoluminescent behavior of this compound itself remains to be experimentally determined and reported. The presence of the 2-methylbenzoyl group attached to the piperidine nitrogen introduces a specific electronic and steric environment that would uniquely influence its absorption and emission properties.

Future research involving the synthesis and detailed photophysical characterization of this compound would be necessary to fully elucidate its photoluminescence spectrum, quantum yield, and excited-state lifetime. Such studies would contribute to a more complete understanding of the structure-property relationships within this family of heterocyclic compounds.

Despite a comprehensive search for scholarly articles and computational chemistry studies, no specific research focusing on the quantum chemical calculations, conformational analysis, or electronic properties of the compound “this compound” could be located.

While extensive computational research exists for the broader class of piperidin-4-one derivatives, the specific data required to populate the requested article outline for "this compound"—including Density Functional Theory (DFT) approaches, Ab Initio methods, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis—is not available in the public domain based on the search results.

General computational methodologies for similar piperidine structures often involve:

DFT calculations using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to optimize molecular geometry and predict vibrational frequencies.

Conformational analysis to determine the most stable conformations of the six-membered piperidine ring, which typically adopts chair, twisted-chair, or boat forms depending on the nature and orientation of its substituents.

FMO analysis (HOMO-LUMO) to understand the molecule's chemical reactivity and kinetic stability. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of molecular excitability.

NBO analysis to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.

However, without specific studies on "this compound," providing detailed, accurate, and sourced information for the requested article sections is not possible.

Computational and Theoretical Chemistry Studies

Analysis of Electronic Properties

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, providing a guide to the reactive behavior of the molecule by identifying regions that are electron-rich or electron-poor.

The MEP map is color-coded to indicate different potential values. Typically, regions of negative electrostatic potential, considered electron-rich and susceptible to electrophilic attack, are colored red. Conversely, regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, are colored blue. Green areas represent regions of neutral or zero potential.

For 1-(2-Methylbenzoyl)piperidin-4-one, an MEP analysis would reveal the most reactive sites. The oxygen atom of the carbonyl group (C=O) on the piperidin-4-one ring and the oxygen atom of the benzoyl group would be expected to show the most intense red color, indicating the highest negative potential and their role as primary sites for electrophilic interactions. The hydrogen atoms, particularly those on the methyl group and the aromatic ring, would likely exhibit a blue color, signifying regions of positive potential and susceptibility to nucleophilic attack researchgate.netresearchgate.net. This analysis is fundamental for understanding how the molecule interacts with other chemical species and biological targets researchgate.net.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation and assignment of experimental spectra. DFT calculations have become a standard tool for simulating vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra with considerable accuracy researchgate.netnih.gov.

Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated using DFT methods, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p) researchgate.net. The process begins with the optimization of the molecule's ground state geometry. Following this, frequency calculations are performed to determine the normal modes of vibration.

The resulting calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data cardiff.ac.uk. These simulations provide a detailed assignment of each vibrational mode to specific functional groups within the molecule. For this compound, key vibrational modes would include the C=O stretching of the ketone on the piperidine (B6355638) ring, the C=O stretching of the amide group, C-N stretching, and various vibrations associated with the aromatic ring and the piperidine ring's framework. Comparing the simulated spectra with experimental FT-IR and FT-Raman data allows for a definitive assignment of the observed spectral bands nih.gov.

Table 1: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | Value | Value | Ketone stretch (piperidine ring) |

| ν(C=O) | Value | Value | Amide stretch (benzoyl group) |

| ν(C-N) | Value | Value | Amide C-N stretch |

| ν(C-H) | Value | Value | Aromatic C-H stretch |

Note: This table illustrates the format for data presentation. Specific values require dedicated computational studies.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating isotropic shielding constants, which are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS).

Calculations are often performed using various functionals and basis sets (e.g., M06-2X/6-311+G(2d,p) or B3LYP/6-31+G(d,p)) to find the best correlation with experimental data nih.govd-nb.info. The accuracy of these predictions is generally high, with mean absolute errors for ¹H shifts often around 0.2-0.4 ppm nih.gov. For this compound, theoretical predictions would provide the ¹H and ¹³C chemical shifts for each unique nucleus in the molecule. This includes the distinct protons and carbons of the 2-methylbenzoyl group and the piperidin-4-one ring. Comparing these predicted values with experimental spectra obtained in a solvent like CDCl₃ or DMSO-d₆ helps confirm the molecular structure and assign specific resonances d-nb.info.

Table 2: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹³C NMR | ||

| C=O (Ketone) | Value | Value |

| C=O (Amide) | Value | Value |

| Aromatic C | Value | Value |

| ¹H NMR | ||

| Aromatic H | Value | Value |

| Piperidine H | Value | Value |

Note: This table illustrates the format for data presentation. Specific values require dedicated computational studies.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. DFT calculations can determine the activation energies and reaction enthalpies, providing a kinetic and thermodynamic profile of the reaction pathway.

While specific theoretical studies on the reaction mechanisms of this compound are not widely documented, computational approaches could be applied to investigate various reactions. For instance, the mechanism of its synthesis, or its participation in further reactions such as reductions of the ketone group or electrophilic aromatic substitution, could be modeled. Such studies would reveal whether a reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step. This knowledge is fundamental for optimizing reaction conditions and developing new synthetic routes.

Investigation of Nonlinear Optical (NLO) Properties from Computational Models

Nonlinear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational chemistry provides a direct route to predicting the NLO properties of molecules. Key parameters that quantify the NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

These properties can be calculated for this compound using DFT. Molecules with significant NLO properties often possess a "push-pull" electronic structure, featuring electron-donating and electron-accepting groups connected by a π-conjugated system. While the subject compound does not have a classic push-pull structure, the presence of the benzoyl group and the piperidone ring could lead to intramolecular charge transfer, giving rise to NLO activity thesciencepublishers.com. Theoretical calculations of the hyperpolarizability (β) would quantify the molecule's potential for second-harmonic generation. Studies on similar compounds have shown that even molecules without strong donor-acceptor groups can exhibit notable NLO behavior researchgate.netnih.govnih.gov.

Table 3: Calculated NLO Properties (Illustrative)

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | Value | Debye |

| Mean Polarizability (α) | Value | esu |

Note: This table illustrates the format for data presentation. Specific values require dedicated computational studies.

Role of 1 2 Methylbenzoyl Piperidin 4 One in Complex Organic Synthesis

Building Block for Diverse Heterocyclic Scaffolds

The piperidin-4-one core, as exemplified by 1-(2-Methylbenzoyl)piperidin-4-one, is a highly valued building block for the synthesis of a wide array of heterocyclic compounds. researchgate.netsigmaaldrich.com The synthetic utility of piperidin-4-ones stems from the strategic placement of functional groups that can be readily manipulated to form new ring systems. researchgate.net The carbonyl group at the C-4 position is a key reaction site, participating in condensation and cycloaddition reactions to generate more complex fused and spirocyclic heterocyclic systems. researchgate.netnih.gov

For instance, the ketone can react with various dinucleophiles to construct novel rings. A notable application is in the synthesis of spiro-heterocycles, where the C-4 carbon becomes a shared atom between the piperidine (B6355638) ring and a newly formed ring. researchgate.netnih.gov One such reaction involves the condensation of a piperidin-4-one with an appropriate reagent to form a spiro[chromane-2,4′-piperidine]-4(3H)-one scaffold, a tricyclic system containing both oxygen and nitrogen heteroatoms. researchgate.net Similarly, cycloaddition reactions involving azomethine ylides with 3-arylidene-4-piperidones (derived from 4-piperidones) yield complex spiro-heterocycles. nih.gov The N-acyl group, in this case, the 2-methylbenzoyl group, influences the reactivity and stereochemical outcome of these transformations while also offering another site for chemical modification.

Precursor to Structurally Complex Derivatives

The this compound scaffold serves as a crucial precursor for the synthesis of structurally elaborate molecules with significant biological and pharmaceutical relevance. acs.orgresearchgate.net The inherent reactivity of the piperidin-4-one core allows chemists to introduce multiple substituents and build complex three-dimensional structures. researchgate.net

A significant application is in the synthesis of analogues of established drugs. For example, substituted 4-piperidone (B1582916) scaffolds are instrumental in preparing derivatives of donepezil, a drug used for treating Alzheimer's disease. acs.org Synthetic routes starting from 4-piperidones enable the introduction of chiral modifications on the piperidine moiety, allowing for detailed structure-activity relationship (SAR) studies. acs.org

Furthermore, the piperidin-4-one core is a key intermediate in the creation of complex spiro compounds. The reduction of spiro-piperidinyl chromanone oximes can lead to a ring expansion rearrangement, affording substituted 4,5-dihydro-3H-spiro Current time information in Bangalore, IN.nih.gov-benzoxazepines. researchgate.net These spiro-benzoxazepine analogues are valuable intermediates themselves, possessing multiple functional groups that can be selectively modified to generate a library of diverse and potentially bioactive compounds. researchgate.net Multi-component reactions, such as the one-pot three-component cascade between a piperidin-4-one derivative, isatin, and an amino acid, can also be employed to generate highly complex spiro-pyrrolidinyl-oxindoles. tandfonline.com

Strategies for Diversity-Oriented Synthesis Utilizing the Piperidin-4-one Core

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules to explore broad regions of chemical space. nih.govresearchgate.netmdpi.com The piperidin-4-one skeleton, as found in this compound, is an ideal starting point for DOS due to its capacity for controlled, multi-directional functionalization. beilstein-journals.org

Several DOS strategies can be effectively applied to the piperidin-4-one core:

Build/Couple/Pair Strategy: This algorithmic approach involves sequentially building complexity. nih.gov Starting with the this compound scaffold, the "build" phase could involve a reaction at the ketone (e.g., a Wittig or Horner-Wadsworth-Emmons reaction). The "couple" phase could then introduce a new building block through N-alkylation or modification of the benzoyl group. Finally, a "pair" phase could involve a cyclization reaction to form a new ring system, generating significant scaffold diversity. mdpi.com

Two-Directional Synthesis: This strategy involves the simultaneous or sequential elaboration of a molecule from a central starting point in two directions. beilstein-journals.org A symmetrical bis-piperidin-4-one could be envisioned and then elaborated to rapidly increase molecular complexity.

Folding Pathways: Linear substrates containing the necessary functional groups can be "folded" into cyclic architectures. beilstein-journals.org A precursor to the piperidin-4-one ring can be designed with various appendages that, under specific reaction conditions (e.g., Lewis acid catalysis), cascade into complex polycyclic alkaloid-like scaffolds. beilstein-journals.org

The functional handles on the this compound core—the ketone and the amide nitrogen—allow for the attachment of a wide range of chemical moieties, facilitating the rapid generation of libraries with high skeletal and stereochemical diversity. nih.govresearchgate.net

| DOS Strategy | Application to Piperidin-4-one Core | Potential Outcome | Reference |

| Build/Couple/Pair | 1. Build: Reaction at C4-ketone (e.g., Wittig). 2. Couple: Modification of N-benzoyl group. 3. Pair: Intramolecular cyclization. | Diverse polycyclic scaffolds. | mdpi.comnih.gov |

| Folding Pathways | Design of a linear precursor that cyclizes to form the piperidin-4-one ring with appended functionalities. | Bicyclic and tricyclic alkaloid-like scaffolds. | beilstein-journals.org |

| Privileged Scaffolds | Using the piperidin-4-one as a "privileged" core for derivatization with various building blocks. | Libraries of compounds with a higher probability of biological activity. | nih.gov |

Methodological Advancements in Organic Synthesis Enabled by Piperidin-4-one Intermediates

The versatility of piperidin-4-one intermediates has spurred the development and refinement of numerous synthetic methodologies. These compounds are not just passive substrates but are often key components that enable novel and efficient chemical transformations.

Multicomponent Reactions (MCRs): Piperidin-4-ones are excellent substrates for MCRs, which allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction, for example, can utilize an N-substituted 4-piperidone as the ketone component to generate highly substituted piperidine derivatives with multiple points of diversity. ub.edunih.gov This approach is highly efficient for creating large libraries of compounds for screening purposes. nih.gov

Catalytic Reactions: The synthesis of the piperidine ring itself has seen significant advancements. The catalytic hydrogenation of substituted pyridines is a fundamental method to produce piperidines. nih.gov Modern methods employ advanced transition metal catalysts (e.g., ruthenium, nickel silicide) to achieve high diastereoselectivity, particularly for cis-hydrogenation, under milder conditions. nih.gov

Green Chemistry Approaches: The development of more environmentally benign synthetic routes is a major focus in modern chemistry. Piperidin-4-one synthesis and its subsequent reactions have been adapted to greener methods. This includes the use of microwave irradiation as an energy source to accelerate reactions, often leading to higher yields and shorter reaction times in the absence of traditional solvents. tandfonline.com For example, three-component reactions to form thiazolo[3,2-a]pyridine derivatives can be performed efficiently in the absence of a solvent. tandfonline.com

Design and Synthesis of Analogue Libraries for Chemical Exploration

The this compound scaffold is an exemplary template for the design and synthesis of analogue libraries aimed at chemical and biological exploration. researchgate.netuni.lu By systematically modifying different parts of the molecule, chemists can generate a collection of related compounds to investigate structure-activity relationships (SAR) and identify new lead compounds in drug discovery. nih.gov

The design of such libraries often revolves around a "privileged scaffold"—a molecular framework that is known to bind to multiple biological targets. nih.gov The piperidin-4-one core is considered one such scaffold. researchgate.neteurekaselect.com

A typical strategy for library synthesis based on this compound could involve:

Modification at the Nitrogen: The N-acyl group can be varied. For example, replacing the 2-methylbenzoyl group with other substituted benzoyl groups, alkyl groups, or sulfonyl groups can probe the electronic and steric requirements of a biological target. An iterative library approach has been used to cap the piperidine nitrogen with various amides, sulfonamides, and ureas to explore the impact on receptor selectivity. nih.gov

Modification at the Ketone: The C-4 ketone can be converted into a wide range of other functionalities. It can be reduced to an alcohol, converted to an oxime, or used in olefination reactions. It can also serve as an anchor point for building spirocyclic systems, as seen in the synthesis of spiro[chromane-2,4′-piperidine]-4(3H)-one derivatives. researchgate.net

Modification of the Piperidine Ring: Substituents can be introduced at other positions on the piperidine ring, often during the initial synthesis of the ring itself, to explore conformational effects and introduce new vectors for interaction. acs.org

This systematic approach, often aided by solid-phase synthesis or multicomponent reactions, allows for the rapid generation of hundreds or thousands of analogues, which can then be screened for desired properties. ub.edunih.gov

| Library Type | Modification Site | Synthetic Approach | Purpose | Reference |

| Amide/Sulfonamide Library | Piperidine Nitrogen | Amide/Sulfonamide coupling | Explore SAR and effect of basicity | nih.gov |

| Spiro-heterocycle Library | C4-Ketone | Condensation/Cyclization | Create 3D diverse scaffolds | researchgate.net |

| 1,4,4-Trisubstituted Piperidines | C4-Ketone, Amine | Ugi Multicomponent Reaction | Rapid generation of complex bis-amides | ub.edunih.gov |

Future Perspectives in 1 2 Methylbenzoyl Piperidin 4 One Research

Emerging Synthetic Strategies and Catalytic Approaches

The synthesis of 1-(2-Methylbenzoyl)piperidin-4-one and its analogs is traditionally achievable through standard acylation of a piperidin-4-one precursor. However, future research is likely to focus on more efficient, sustainable, and innovative catalytic methods.

Classical and Modern Synthetic Routes: The construction of the core piperidin-4-one ring is a foundational step. Established methods like the Dieckmann condensation of aminodicarboxylate esters or the Mannich reaction involving an aldehyde, an amine, and a ketone have been the cornerstones of piperidone synthesis. researchgate.netcore.ac.ukchemrevlett.com For instance, the Mannich reaction can be used to condense an aromatic aldehyde with acetone (B3395972) and an ammonium (B1175870) source to yield a 2,6-diaryl-piperidin-4-one. core.ac.ukchemrevlett.com

The final step typically involves the N-acylation of the piperidine (B6355638) nitrogen with 2-methylbenzoyl chloride. General strategies for synthesizing the broader class of benzoylpiperidines often involve reacting commercially available, appropriately substituted piperidines with acylating agents. nih.govmdpi.com

Future Catalytic Innovations: Emerging strategies are expected to move beyond stoichiometric reagents towards more advanced catalytic systems.

Organocatalysis: Proline and its derivatives have proven to be powerful organocatalysts for asymmetric Mannich and Michael reactions. Future work could develop an enantioselective synthesis of substituted piperidin-4-one precursors using such catalysts, allowing for the creation of chiral versions of the title compound.

Transition-Metal Catalysis: Palladium- and rhodium-catalyzed reactions offer powerful tools for C-N bond formation. organic-chemistry.org Future syntheses could envision a one-pot, multi-component reaction (MCR) catalyzed by a transition metal, combining a diene, an amine, carbon monoxide, and an aryl halide to construct the functionalized piperidone core in a single, highly atom-economical step. researchgate.net Such MCRs are recognized as efficient and environmentally friendly tools for generating molecular complexity. researchgate.net

Flow Chemistry: For industrial-scale production, continuous flow processes could replace traditional batch methods. Flow reactors offer superior control over reaction parameters like temperature and mixing, potentially increasing yield, improving safety, and allowing for seamless integration of reaction and purification steps.

A comparative overview of potential synthetic approaches is presented in Table 1.

| Method | Description | Potential Advantages | Key Research Focus |

| Dieckmann Condensation | Intramolecular cyclization of an N-substituted diester followed by hydrolysis and decarboxylation. researchgate.net | Well-established for piperidone rings. | Improving regioselectivity and yields for highly substituted systems. core.ac.uk |

| Mannich Reaction | One-pot condensation of an aldehyde, amine (e.g., ammonia), and a ketone (e.g., acetone). chemrevlett.com | Convergent and atom-economical. | Development of asymmetric variants using chiral catalysts. |

| Multi-Component Reactions (MCRs) | A one-pot reaction combining three or more starting materials to form a complex product. researchgate.net | High efficiency, atom economy, and diversity generation. | Discovery of new MCRs catalyzed by novel metal or organocatalysts. |

| Catalytic C-N Acylation | Direct acylation using less reactive carboxylic acids instead of acyl chlorides, enabled by catalysts. | Avoids corrosive byproducts (HCl); milder conditions. | Development of robust catalysts for amide bond formation. |

Advances in Spectroscopic and Computational Characterization Techniques

A thorough understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is crucial for predicting its reactivity and designing applications.

Spectroscopic Analysis: Standard techniques like Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental for structural confirmation. nih.govresearchgate.netsemanticscholar.org

NMR Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be indispensable for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. Nuclear Overhauser Effect (NOE) experiments can provide insights into the spatial proximity of atoms, helping to determine the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the 2-methylbenzoyl group.

Vibrational Spectroscopy (IR and Raman): FT-IR and FT-Raman spectroscopy can precisely identify characteristic vibrational modes, such as the C=O stretches for the ketone (typically ~1715-1730 cm⁻¹) and the amide (typically ~1630-1660 cm⁻¹). nih.gov Isotopic labeling studies could be used to definitively assign these bands.

Computational Chemistry: Density Functional Theory (DFT) has become a powerful predictive tool in chemical research. nih.govresearchgate.net

Structural and Spectroscopic Prediction: DFT calculations can predict minimum energy conformations, geometric parameters (bond lengths and angles), and vibrational frequencies with high accuracy, aiding in the interpretation of experimental IR and Raman spectra. nih.govresearchgate.net

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's electronic structure and reactivity. researchgate.net The molecular electrostatic potential (MEP) surface can be mapped to identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will interact with other reagents.

Conformational Analysis: The piperidine ring can exist in various conformations. Computational studies can quantify the energy barriers between these forms and determine the influence of the bulky N-acyl group on the ring's conformational preference, which is critical for understanding its biological or material properties.

| Technique | Information Gained | Future Advancement |

| 2D NMR (COSY, HSQC, NOESY) | Connectivity, C-H correlation, spatial proximity of atoms. | Use in complex reaction mixtures to identify intermediates and byproducts in real-time. |

| Single Crystal X-ray Diffraction | Definitive solid-state structure, bond lengths, and angles. iucr.org | Crystallization of derivatives to study substituent effects on molecular packing. nih.gov |

| DFT Calculations | Optimized geometry, vibrational frequencies, electronic properties (HOMO/LUMO), reaction pathways. researchgate.net | Integration with machine learning to rapidly screen virtual derivatives for desired properties. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics in solution over time. | Simulating interactions with biological targets or within a polymer matrix. |

Untapped Reactivity and Novel Chemical Transformations

The bifunctional nature of this compound provides a platform for a wide range of chemical transformations that remain largely unexplored for this specific molecule.

Reactions at the Ketone Carbonyl: The ketone group is a prime site for modification.

Reduction and Reductive Amination: Stereoselective reduction of the ketone to a hydroxyl group would introduce a new chiral center. Subsequent reductive amination could install a variety of amine-containing side chains, generating a library of 4-amino-piperidine derivatives, which are valuable scaffolds in medicinal chemistry.

Wittig and Related Olefinations: Reaction with phosphorus ylides can convert the carbonyl group into an exocyclic double bond, providing a key reactive handle for further functionalization via olefin metathesis or polymerization.

Alpha-Functionalization: The carbons alpha to the ketone can be functionalized via enolate chemistry. This could include aldol (B89426) condensations to build larger carbon skeletons or halogenation to introduce precursors for further substitution reactions.

Transformations Involving the Amide Group: The N-acyl group also offers opportunities for transformation.

Amide Reduction: Reduction of the amide carbonyl with strong reducing agents like lithium aluminum hydride would yield the corresponding 1-(2-methylbenzyl)piperidin-4-one, altering the electronic properties and basicity of the piperidine nitrogen.

Orthometalation: The benzoyl group, activated by the ortho-methyl substituent, could potentially undergo directed ortho-metalation, allowing for the introduction of new substituents onto the benzene (B151609) ring.

The combination of these transformations could lead to the development of novel, complex polycyclic structures derived from the relatively simple starting material.

Potential for Development of New Synthetic Methodologies and Applications in Materials Science

Beyond its use as a scaffold, this compound holds potential as a key building block in the development of new synthetic methods and functional materials.

New Synthetic Methodologies: The compound could serve as a testbed for new reaction discovery. For example, its rigid structure and defined reactive sites make it an excellent substrate for developing novel catalytic C-H activation or cross-coupling reactions. The development of a catalytic enantioselective transformation on this substrate could establish a new synthetic tool applicable to a broader range of piperidine-containing molecules.

Applications in Materials Science: The piperidine ring is a component of various functional materials, and the unique structure of this compound could be leveraged in this area.

Polymer Science: The molecule could be transformed into a monomer for polymerization. For instance, conversion of the ketone to a diol or a diene could create a rigid monomer. Incorporation of such a unit into polyesters or polyamides could enhance their thermal stability, rigidity, and gas permeability due to the bulky, non-planar structure. The polar amide and ketone functionalities could also improve adhesion and dye-binding properties.

Functional Organic Materials: The benzoylpiperidine framework is known to be metabolically stable and can act as a bioisostere for other chemical groups. nih.gov This principle could be extended to materials science, where the compound could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) as a rigid, polar linker to create materials with tailored porosity for applications in gas storage or catalysis. fluorochem.co.uk Its derivatives might also be explored for nonlinear optical (NLO) properties, a field where other piperidone-based curcumin (B1669340) mimics have shown promise. researchgate.netresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methylbenzoyl)piperidin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves acylation of piperidin-4-one using 2-methylbenzoyl chloride under basic conditions. Key steps include:

- Nucleophilic acylation : React piperidin-4-one with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to facilitate deprotonation of the piperidine nitrogen.

- Solvent and temperature : Use anhydrous dichloromethane or THF at 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product. Optimization of equivalents (1.2–1.5 eq acyl chloride) and reaction time (4–8 hr) improves yield (typically 60–75%) .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the benzoyl substitution (aromatic protons at δ 7.2–7.5 ppm, carbonyl at ~205 ppm) and piperidinone ring (C=O at ~208 ppm).

- IR : Stretching bands at ~1680 cm⁻¹ (ketone C=O) and ~1640 cm⁻¹ (amide C=O if present) .

- X-ray crystallography : Use SHELX software for structure refinement. Grow crystals via slow evaporation (solvent: ethanol/water). Key parameters: space group, R-factor (<5%), and hydrogen bonding patterns .

Advanced Research Questions

Q. How do structural modifications of this compound influence its potency as an ACK1/TNK2 kinase inhibitor?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents:

| Substituent Position | Group | IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| 2-Methylbenzoyl | - | 15 ± 2 | High (ACK1) |

| 2-Chloro-6-fluorobenzyl | Cl/F | 8 ± 1 | Moderate |

| 4-Fluorobenzyl | F | 120 ± 10 | Low |

- Key findings : Electron-withdrawing groups (e.g., Cl, F) at ortho positions enhance potency by improving hydrophobic interactions with the kinase’s ATP-binding pocket .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Data validation : Replicate assays under standardized conditions (e.g., kinase inhibition: ADP-Glo™ assay, 10 µM ATP).

- Control experiments : Test for off-target effects using kinase profiling panels (e.g., DiscoverX).

- Structural analysis : Compare crystallographic data (e.g., PDB entries) to confirm binding modes. Contradictions may arise from assay variability (e.g., cell-free vs. cellular systems) or impurities (>95% purity required) .

Q. What computational strategies predict the binding affinity of this compound analogs with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ACK1 (PDB: 3EQR). Focus on key residues (e.g., Met319, Leu273).

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes.

- QSAR models : Train regression models using descriptors (logP, polar surface area) and inhibition data from analogs .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Crystallization issues : Low solubility in aqueous buffers; tendency to form oils.

- Solutions :

- Co-crystallization : Add co-solvents (e.g., DMSO ≤5%) or use hanging-drop vapor diffusion (reservoir: PEG 3350).

- Cryo-protection : Soak crystals in 25% glycerol before flash-freecing.

- Refinement : Use SHELXL for high-resolution data (>1.2 Å) to resolve disorder in the benzoyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.